3-(benzo[d][1,3]dioxol-5-yl)-N-(4-chlorobenzyl)pyrrolidine-1-carboxamide
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Overview
Description
3-(benzo[d][1,3]dioxol-5-yl)-N-(4-chlorobenzyl)pyrrolidine-1-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a benzo[d][1,3]dioxole moiety, a chlorobenzyl group, and a pyrrolidine carboxamide. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-N-(4-chlorobenzyl)pyrrolidine-1-carboxamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the chlorobenzyl group: This step often involves the reaction of the benzo[d][1,3]dioxole derivative with 4-chlorobenzyl chloride under basic conditions.
Formation of the pyrrolidine ring: This can be synthesized through the reaction of an appropriate amine with a suitable carbonyl compound.
Coupling of the pyrrolidine carboxamide: The final step involves coupling the pyrrolidine derivative with the benzo[d][1,3]dioxole-chlorobenzyl intermediate using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(benzo[d][1,3]dioxol-5-yl)-N-(4-chlorobenzyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzo[d][1,3]dioxole and pyrrolidine moieties.
Reduction: Reduced forms of the carboxamide or other functional groups.
Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
3-(benzo[d][1,3]dioxol-5-yl)-N-(4-chlorobenzyl)pyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(benzo[d][1,3]dioxol-5-yl)-N-(4-chlorobenzyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(benzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid
- 3-(benzo[d][1,3]dioxol-5-yl)acryloyl chloride
- 4-benzo[d][1,3]dioxol-5-yl-butan-2-one
Uniqueness
3-(benzo[d][1,3]dioxol-5-yl)-N-(4-chlorobenzyl)pyrrolidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with various biological targets, making it a versatile compound in scientific research.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c20-16-4-1-13(2-5-16)10-21-19(23)22-8-7-15(11-22)14-3-6-17-18(9-14)25-12-24-17/h1-6,9,15H,7-8,10-12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXQVDFFMBLYPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)NCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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